1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

Catalog No.
S1912624
CAS No.
74798-63-3
M.F
C10H12ClNO2
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan...

CAS Number

74798-63-3

Product Name

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

IUPAC Name

1-(2-amino-5-methoxy-3-methylphenyl)-2-chloroethanone

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H12ClNO2/c1-6-3-7(14-2)4-8(10(6)12)9(13)5-11/h3-4H,5,12H2,1-2H3

InChI Key

QLLURWREGSKAOH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C(=O)CCl)OC

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)CCl)OC

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one, also known by its chemical formula, is a compound characterized by a chloroethanone moiety attached to an amino-substituted aromatic ring. The presence of a methoxy group and a methyl group on the aromatic ring contributes to its unique properties. This compound is primarily utilized in pharmaceutical synthesis, serving as an intermediate in the development of various biologically active molecules .

Typical of chloroethanones and amines:

  • Nucleophilic Substitution: The chlorine atom in 2-chloroethan-1-one can be substituted by nucleophiles, such as amines, resulting in the formation of new amine derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles can add to the aromatic system at positions ortho or para to the amino group .

Research indicates that compounds similar to 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one exhibit a range of biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Activity: Certain analogs have been studied for their potential in cancer treatment due to their ability to inhibit tumor cell proliferation .
  • Neuroprotective Effects: There is emerging evidence that compounds with similar structures may have neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Several synthesis methods have been reported for producing 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one:

  • Starting from 2-Amino-5-methoxy-3-methylphenol: This method involves chlorination followed by acetylation.
  • Using Chloroacetyl Chloride: Reaction with 2-amino-5-methoxy-3-methylphenol under basic conditions can yield the desired compound.
  • Microwave-Assisted Synthesis: Recent studies suggest that microwave irradiation can enhance reaction efficiency and yield when synthesizing similar compounds .

The primary applications of this compound include:

  • Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancers .
  • Research Tool: It is used in biological studies to investigate the mechanisms of action of related compounds.

Interaction studies have shown that 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one can interact with various biological targets:

  • Enzyme Inhibition: It has been evaluated for its potential to inhibit specific enzymes involved in disease pathways.
  • Receptor Binding Studies: Investigations into how this compound binds to different receptors have provided insights into its pharmacological profile .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one. Notable examples include:

Compound NameStructureUnique Features
1-(2-Amino-3-methylphenyl)-2-chloroethan-1-oneStructureLacks methoxy group, affecting solubility and reactivity.
1-(2-Amino-4-methylphenyl)-2-chloroethan-1-oneStructureDifferent substitution pattern on the aromatic ring may alter biological activity.
1-(2-Amino-5-nitrophenyl)-2-chloroethan-1-oneStructureNitro group introduces different electronic properties and potential reactivity.

These compounds differ primarily in their substituents on the aromatic ring, which can significantly affect their biological activity and chemical reactivity.

XLogP3

2.4

Wikipedia

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

Dates

Modify: 2023-07-22

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